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CC-90010

Cat. No.: B1574583
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Description

Overview of Epigenetic Regulation in Eukaryotic Cells

Epigenetics refers to heritable and stable changes in gene expression that occur through alterations in the chromosome rather than in the DNA sequence itself. nih.govwikipedia.orgalliedacademies.orgcd-genomics.comcuny.edulibretexts.orglibretexts.org These modifications form a control layer within a cell that regulates gene expression and silencing, varying between tissues and playing a vital role in cell differentiation. nih.gov

The primary mechanisms of epigenetic regulation include:

DNA Methylation: This involves the addition of methyl groups to cytosine residues, typically at CpG dinucleotides, which generally leads to gene silencing by preventing transcription factor binding or recruiting repressive protein complexes. nih.govalliedacademies.org

Histone Modification: Histone proteins, around which DNA is wrapped to form chromatin, undergo various post-translational modifications such as acetylation, methylation, phosphorylation, and ubiquitylation. nih.govwikipedia.orgresearchgate.net Histone acetylation, for instance, often occurs at positively charged lysine (B10760008) residues, weakening DNA-histone interactions and opening chromatin to facilitate transcription. nih.govalliedacademies.orglumenlearning.com Conversely, highly methylated DNA regions with deacetylated histones are tightly coiled and transcriptionally inactive. lumenlearning.com

Non-coding RNA (ncRNA)-associated Gene Silencing: Non-coding RNA sequences, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play a significant role in regulating gene expression by binding to DNA-binding proteins, chromatin modification complexes, and transcription factors, thereby inducing epigenetic changes. nih.govwikipedia.orgalliedacademies.orgresearchgate.net

These epigenetic changes are crucial for cellular differentiation, allowing totipotent stem cells to become specialized cell types by activating some genes while inhibiting others. wikipedia.orgalliedacademies.orgcd-genomics.com They are preserved when cells divide, ensuring that differentiated cells maintain their unique functions. wikipedia.org

The BET Protein Family: Structure and Function

The Bromodomain and Extra-Terminal (BET) protein family consists of four mammalian members: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgnumberanalytics.comresearchgate.netfrontiersin.orgmdpi.comnih.govmdpi.comnih.govdovepress.comfrontiersin.orgumn.edu These proteins are widely recognized as major transcriptional regulators. frontiersin.orgnih.gov They share a conserved structural feature, including two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgnumberanalytics.commdpi.commdpi.comnih.govfrontiersin.orgumn.edu BRD4 and BRDT also possess an additional C-terminal domain (CTD). frontiersin.orgnih.govfrontiersin.org

Distinct Bromodomain Modules (BD1, BD2) of BET Proteins (BRD2, BRD3, BRD4, BRDT)

The two tandem bromodomains, BD1 and BD2, are approximately 110-amino-acid modules characterized by a four-helical bundle structure. mdpi.comfrontiersin.orgumn.edu Their primary function is to recognize and bind to acetylated lysine residues on histones and transcription factors, acting as "readers" of acetylation signals in gene transcription. frontiersin.orgmdpi.comnih.govfrontiersin.orgumn.edunumberanalytics.com This binding is crucial for recruiting transcriptional regulators and chromatin-modifying complexes to specific genomic loci. numberanalytics.com

While both BD1 and BD2 are essential for BET activity and their interactions with acetylated chromatin, each domain contributes distinctly to gene transcription. mdpi.com For instance, BD1 primarily regulates steady-state gene expression, whereas rapid increases in transcription, often induced by inflammatory stimuli, require the activity of both BD1 and BD2 across all BET proteins. mdpi.com Crystal structures have shown that BD1 of BRDT and BRD2 can cooperatively recognize two acetylation marks within a single binding pocket. frontiersin.org

Roles of BET Proteins in Chromatin Remodeling and Transcriptional Control

BET proteins play a crucial role in regulating gene expression by interacting with chromatin and transcription factors. numberanalytics.com They link histone acetylation to gene transcription by binding to acetylated histones and recruiting transcription factors and coactivators to target gene sites, thereby activating RNA polymerase II machinery for transcriptional elongation. frontiersin.orgnumberanalytics.comnih.govnih.gov

Their functions extend to:

Chromatin Organization and Super-enhancer Assembly: BET proteins are involved in organizing chromatin structure and assembling super-enhancers, which are large clusters of enhancers that drive high-level expression of genes critical for cell identity and function. frontiersin.orgaacrjournals.org

Recruitment of Transcriptional Regulators: The ET domain of BET proteins is involved in protein-protein interactions, recruiting various transcription regulatory proteins and chromatin remodeling proteins, including NSD3, JMJD6, and CHD4. frontiersin.orgnumberanalytics.comfrontiersin.orgmdpi.com

Interaction with Nucleic Acids: BET proteins interact with RNA, including enhancer RNA (eRNA), to promote enhanced chromatin engagement and transcriptional activation. frontiersin.org They also exhibit double-stranded DNA-binding activity, which is functionally critical alongside their histone association. umn.edu

Involvement of BET Proteins in Cellular Proliferation, Metabolism, and Differentiation

BET proteins are crucial for normal cellular processes, controlling cell cycle progression, neurogenesis, differentiation, and maturation. nih.gov They regulate the expression of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation. numberanalytics.comresearchgate.net

Examples of their involvement include:

Cellular Proliferation: BET proteins mediate critical host functions such as cell proliferation. researchgate.net In cancer, where BET proteins are often essential for cell cycle progression, their inhibition can block proliferation and promote apoptosis or differentiation. plos.org

Metabolism: BET proteins are critical regulators of metabolism. mdpi.comnih.govplos.orgmdpi.comnih.gov They play important roles in the metabolism of cell types crucial for disease progression, such as pancreatic β-cells. plos.orgnih.gov Inhibition of BET proteins has been shown to increase insulin (B600854) production and improve pancreatic β-cell function. plos.org They also influence lipid homeostasis and cholesterol metabolism. mdpi.com

Differentiation: BET proteins contribute to cell fate decisions and lineage commitment during embryonic development and in pathogenic conditions like cancerogenesis. cd-genomics.comnih.govresearchgate.netmdpi.com For instance, BRD2 knockdown in pre-adipocytes has been reported to lead to beneficial, increased adipogenesis. plos.org

Dysregulation of BET Proteins in Pathogenesis

The dysregulation of BET proteins has been implicated in a wide array of diseases, including cancer, inflammatory disorders, metabolic diseases, and neurodegenerative disorders. frontiersin.orgfrontiersin.orgmdpi.commdpi.comumn.edumdpi.comfrontiersin.orgosu.eduonclive.com

Aberrant Gene Expression and Oncogenic Signaling Pathways

Epigenome dysregulation is a critical component of cancer pathogenesis, with many cancers harboring mutations in genes encoding components of the epigenetic machinery. mdpi.com BET proteins are commonly dysregulated in human malignancies, leading to abnormal expression of oncogenes. frontiersin.orgonclive.comtandfonline.comnih.gov

Key aspects of their involvement in oncogenic signaling pathways include:

Transcriptional Activation of Oncogenes: BET proteins are directly involved in the transcriptional activation of oncogenes through their recruitment to hyper-acetylated regulatory regions, particularly at super-enhancers. aacrjournals.orgmdpi.com

MYC and BCL2 Regulation: A primary downstream target of BRD4, and a frequently deregulated proto-oncogene in cancer, is MYC. nih.govaacrjournals.orgtandfonline.comnih.govplos.orgresearchgate.net BET proteins promote the aberrant expression of the MYC oncogene in various hematologic malignancies, including mixed-lineage leukemia, acute myeloid leukemia (AML), and Burkitt's lymphoma. dovepress.comtandfonline.com Inhibition of BET proteins has been shown to repress MYC expression and decrease cancer cell survival. dovepress.comtandfonline.complos.org Similarly, BET inhibition can suppress BCL2, an anti-apoptotic gene, leading to increased apoptosis in cancer cells. dovepress.complos.orgresearchgate.net

Fusion Proteins: Oncogenic rearrangements involving BET family proteins, such as the BRD-NUT in-frame fusion proteins (e.g., t(15;19) involving BRD3 and/or BRD4), drive carcinogenesis in aggressive squamous cell carcinomas like NUT midline carcinoma (NMC). mdpi.comonclive.comtandfonline.comnih.gov The BRD4-NUT oncoprotein blocks differentiation in NMC cells by maintaining MYC expression. nih.gov

Upregulation in Tumors: BRD4 levels are often upregulated in various tumors, leading to aberrant expression of growth-promoting genes and transcription factors. frontiersin.orgfrontiersin.orgnih.gov

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC-90010;  CC 90010;  CC90010; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Cc 90010

Classification and Biochemical Profile

CC-90010 as a Reversible Small-Molecule BET Inhibitor

This compound is characterized as a novel, oral, reversible, and potent small-molecule inhibitor of the BET protein family nih.govnih.govmedchemexpress.comoncnursingnews.comonclive.comspringer.comnih.govcancer-research-network.comselleckchem.comresearchgate.netnih.govnature.comascopubs.org. The BET family comprises four key proteins: BRD2, BRD3, BRD4, and BRDT nih.govcancer-research-network.comresearchgate.net. These proteins function as epigenetic "readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone proteins, thereby playing a crucial role in regulating gene expression nih.govcancer-research-network.comresearchgate.netfrontiersin.orgtandfonline.commdpi.comresearchgate.net. By inhibiting BET proteins, this compound prevents their interaction with chromatin, consequently suppressing gene transcription cancer-research-network.comtandfonline.commdpi.com.

Physicochemical Characteristics Supporting Preclinical Central Nervous System Penetration

A notable characteristic of this compound is its favorable physicochemical properties that support its ability to cross the blood-brain barrier (BBB) nih.govselleckchem.comresearchgate.net. The molecular weight of this compound is 383.46 Da, and it exhibits high lipophilicity, both of which are attributes generally associated with enhanced CNS penetration medchemexpress.comnih.gov. Preclinical studies in animal models have demonstrated comparable concentration-time profiles of this compound in both plasma and brain tissue, providing evidence for its CNS presence and penetration into brain tumor tissue nih.govnature.com. This property is particularly relevant for its potential application in treating brain cancers, such as high-grade gliomas nih.govnature.com.

Table 1: Key Physicochemical Characteristics of this compound

CharacteristicValue/DescriptionSource
Molecular Weight383.46 Da medchemexpress.com
LipophilicityHigh nih.gov
CNS PenetrationYes, supported by physicochemical properties nih.govselleckchem.com
Plasma/Brain ConcentrationComparable in animal models (preclinical) nih.govnature.com

Mechanism of Action at the Molecular Level

The molecular mechanism of action of this compound revolves around its competitive inhibition of BET bromodomains, leading to a cascade of events that disrupt oncogenic transcriptional programs.

Competitive Binding and Affinity Profile for BET Bromodomains (BRD2, BRD3, BRD4, BRDT)

This compound is a potent inhibitor that targets all four members of the BET family: BRD2, BRD3, BRD4, and BRDT nature.comgencat.cat. It exerts its inhibitory effect by competitively binding to the acetyl-lysine recognition motifs within the bromodomains of these proteins cancer-research-network.comtandfonline.commdpi.comoncotarget.com. Among the BET bromodomains, this compound demonstrates a higher affinity for BRD4, with a mean IC50 value of 15.0 nM ± 6.6 nM nature.com. This competitive binding prevents the BET proteins from interacting with their natural ligands, the acetylated histone tails frontiersin.orgtandfonline.commdpi.com.

Table 2: Affinity Profile of this compound for BET Bromodomains

BET ProteinMean IC50 Value (nM)Source
BRD415.0 ± 6.6 nature.com
BRD2Potent inhibition gencat.cat
BRD3Potent inhibition gencat.cat
BRDTPotent inhibition gencat.cat

Disruption of Acetylated Histone-BET Protein Interactions

BET proteins serve as crucial "readers" of histone acetylation marks, which are vital for regulating gene expression researchgate.netfrontiersin.orgtandfonline.commdpi.com. By binding to these acetyl marks, BET proteins recruit transcription factors to specific DNA regions, thereby influencing gene transcription researchgate.netfrontiersin.orgtandfonline.com. This compound, through its competitive binding to BET bromodomains, effectively disrupts these essential interactions between acetylated histones and BET proteins tandfonline.commdpi.comgencat.cat. This disruption consequently halts the transcriptional cascade that drives the expression of various oncogenes tandfonline.com.

Inhibition of Super-Enhancer Function

A key aspect of this compound's mechanism of action is its ability to inhibit super-enhancer function. Super-enhancers are dense clusters of enhancers that bind master transcription factors and mediator complexes, playing a critical role in regulating the expression of genes that define cell identity, and are often aberrantly activated in cancer mdpi.comnih.gov. BRD4, a prominent member of the BET family, is particularly important in the organization of super-enhancers and the regulation of oncogenes, such as c-MYC cancer-research-network.comfrontiersin.orgtandfonline.commdpi.comgencat.catbiorxiv.org. By disrupting the binding of BRD-containing complexes at these super-enhancer sites, this compound leads to the downregulation of key oncogenes, including MYC, FOSL1, and CDK6 frontiersin.orgmdpi.comgencat.cat. This inhibition effectively "shortcuts" the communication between super-enhancers and their target promoters, resulting in a cell-specific repression of oncogenes upon which cancer cells are dependent researchgate.net.

Table 3: Oncogenes Downregulated by BET Inhibition

OncogeneRole in CancerSource
MYCKey oncogene, involved in proliferation, metabolism cancer-research-network.comfrontiersin.orgtandfonline.commdpi.comgencat.catbiorxiv.org
FOSL1Involved in cell growth and proliferation nature.comfrontiersin.org
CDK6Regulates cell cycle progression frontiersin.org
GLI1Involved in tumor growth and progression nature.comgencat.cat

Downregulation of Key Oncogenic Transcription Factors and Gene Programs

This compound exerts its anti-proliferative effects by modulating the expression of several key oncogenic transcription factors and gene programs.

MYC Oncogene Modulation

The MYC oncogene is a central target in the mechanism of action of this compound. As a BET inhibitor, this compound effectively suppresses oncogene transcription, with a notable impact on MYC . BET proteins are known to enhance the expression of MYC, which is a significant contributor to tumorigenesis in numerous malignancies frontiersin.org. Preclinical studies have demonstrated that this compound inhibits MYC gene expression. For instance, in Raji Burkitt's lymphoma cells, this compound showed a potent inhibitory effect on MYC gene expression, with a mean half-maximal inhibitory concentration (IC50) of 0.06 µM gencat.cat. This downregulation of MYC is achieved by disrupting the displacement of BRD2 and BRD4 from the MYC promoter region mdpi.com. Furthermore, MYC is frequently overexpressed in glioblastoma, and trotabresib (B3181968) (this compound) has been shown to downregulate its expression in vitro nih.gov. Inhibition of MYC expression through BET inhibition can also lead to the collapse of the tumor microenvironment google.com.

FOSL1 Gene Expression Regulation

This compound also plays a role in regulating the expression of the FOSL1 gene. FOSL1 (FOS like 1, AP-1 transcription factor subunit) is an important transcription factor involved in cell differentiation and tumorigenesis, often controlling the progression of tumor cells mdpi.comensembl.org. Treatment with this compound has been shown to inhibit FOSL1 gene expression. In U-87 glioblastoma cells, this compound demonstrated an IC50 value of 0.03 µM for FOSL1 gene expression inhibition gencat.cat. This downregulation of FOSL1 is consistent with the broader activity of BET inhibitors in suppressing the transcription of key oncogenes frontiersin.orgresearchgate.net.

GLI1 Signaling Pathway Inhibition

The GLI1 signaling pathway, often dysregulated in various cancers, is another target modulated by this compound. Aberrant Hedgehog (Hh) signaling, in which GLI1 plays a crucial role, is associated with several malignancies mdpi.com. BRD4 and other BET proteins are involved in regulating GLI1 transcription by directly occupying its promoters gencat.cat. This compound treatment has been observed to inhibit GLI1 gene expression. Specifically, in MIA PaCa-2 pancreatic cancer cells, this compound inhibited GLI1 gene expression with an IC50 value of 0.04 µM gencat.cat. This inhibition disrupts the transcriptional activity driven by GLI1, contributing to the anti-tumor effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on Oncogene Expression

OncogeneCell LineIC50 (µM)Source
MYCRaji Burkitt's lymphoma0.06 gencat.cat
FOSL1U-87 glioblastoma0.03 gencat.cat
GLI1MIA PaCa-2 pancreatic0.04 gencat.cat
Regulation of CDKN1A and BCL2L1 Expression

This compound, as a BET inhibitor, also influences the expression of CDKN1A and BCL2L1, genes critical in cell cycle control and apoptosis. BET inhibitors have been shown to regulate the expression of key genes, including CDKN1A and BCL2L1, which are associated with glioblastoma proliferation and can decrease glioblastoma cell growth in vitro and in patient-derived xenograft models researchgate.netnih.govresearchgate.net. Trotabresib (this compound) has been specifically identified for its ability to modulate CDKN1A and BCL2L1 expression dntb.gov.uajensenlab.org. The upregulation of CDKN1A (also known as p21CIP1/WAF1), a cyclin-dependent kinase inhibitor, by BET inhibition can occur through both MYC-dependent and MYC-independent pathways, where MYC depletion leads to the derepression of p21CIP1/WAF1 transcription sci-hub.se. Furthermore, BRD4, a BET family protein, regulates BCL-2, which is involved in apoptosis, suggesting that its inhibition can lead to a decrease in pro-survival signals mdpi.com.

Cellular Responses to this compound Treatment

The modulation of oncogenic transcription factors and gene programs by this compound translates into significant cellular responses, particularly affecting the cell cycle.

Induction of Cell Cycle Arrest

A prominent cellular response to this compound treatment is the induction of cell cycle arrest. Studies have consistently demonstrated that BET inhibitors, including this compound, can induce cell cycle arrest in cancer cells ontosight.ai. Specifically, the inhibition of BRD4 by trotabresib can lead to cell cycle arrest in tumor cells . Mechanistically, BRD4 is intimately involved in controlling the post-mitotic transcription program necessary for the G1/S transition during the cell cycle google.com. Its inhibition results in pervasive G1 cell cycle arrest across various cancer cell lines google.comsci-hub.se. For instance, BET inhibition selectively induced G1 cell cycle arrest in SMAD4-deficient colorectal cancer cells sci-hub.se. This arrest prevents uncontrolled proliferation, a hallmark of cancer, contributing to the anti-tumor activity of this compound.

Promotion of Apoptosis and Senescence in Malignant Cells

The inhibition of BET proteins by this compound leads to significant cellular responses in malignant cells, including the induction of apoptosis and cell cycle arrest. guidetopharmacology.orgfishersci.ca Studies have indicated that BET inhibitors, such as this compound, can induce cell cycle arrest, apoptosis, and senescence in various cancer cell types. guidetopharmacology.org Evidence of apoptosis induction by this compound can be observed through the assessment of markers like Poly(ADP-ribose) polymerase (PARP) cleavage in tumor tissues. This mechanism contributes to the suppression of tumor growth by eliminating malignant cells or halting their proliferation. guidetopharmacology.org

General Anti-proliferative Effects in Diverse Cellular Contexts

This compound has demonstrated broad and potent anti-proliferative activity across a diverse range of cellular contexts, including various hematological malignancies and solid tumors. fishersci.ca Preclinical studies have shown its effectiveness in inhibiting tumor cell growth in both 2-dimensional (2-D) cell cultures and 3-dimensional (3-D) organoid cultures, as well as in patient-derived xenograft (PDX) models of glioblastoma (GBM) and breast cancer.

The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines, exhibiting dose-dependent inhibition of proliferation. In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound displayed broad activity, inhibiting proliferation independently of the DLBCL molecular subtype, with IC50 values ranging from 0.03 μM to 3.35 μM. Furthermore, this compound has shown significant anti-proliferative effects in acute myeloid leukemia (AML) with an IC50 of 0.02 ± 0.006 μM, in DLBCL with an IC50 of 0.10 ± 0.31 μM, and in glioblastoma cells with an IC50 of 0.98 ± 1.06 μM. In patient-derived xenograft models of glioblastoma, this compound exhibited anti-proliferative activity with IC50 values ranging from 34 nM to 1608 nM as a monotherapy.

Notably, preclinical investigations have also indicated that this compound can enhance the anti-proliferative effects of temozolomide (B1682018) (TMZ) in glioblastoma PDX models, suggesting potential for combination therapies.

Table 1: Anti-proliferative and Gene Expression Inhibition IC50 Values for this compound

Cellular Context / Gene TargetIC50 Value (µM)Reference
Raji Burkitt's lymphoma (MYC gene expression)0.06
U-87 glioblastoma (FOSL1 gene expression)0.03
MIA-PaCa-2 pancreatic adenocarcinoma (GLI1 gene expression)0.24
Diffuse Large B-cell Lymphoma (DLBCL) cell lines0.03 - 3.35
Acute Myeloid Leukemia (AML)0.02 ± 0.006
Diffuse Large B-cell Lymphoma (DLBCL)0.10 ± 0.31
Glioblastoma cells0.98 ± 1.06
Glioblastoma PDX models (antiproliferative activity)0.034 - 1.608

Preclinical Efficacy and Pharmacodynamic Studies of Cc 90010

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Hematological Malignancy Models

Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines (Activated B-cell-like and Germinal Center B-cell-like subtypes)CC-90010 exhibited broad and dose-dependent anti-proliferative activity across a panel of 15 human DLBCL cell lines, including six activated B-cell-like (ABC), seven germinal center B-cell-like (GCB), and two primary mediastinal B-cell lymphoma (PMBL) cell lines.gencat.catThe inhibitory effect was observed independently of the DLBCL molecular subtype.gencat.catIn comparative studies, this compound demonstrated greater potency in inhibiting DLBCL cell viability compared to three other BET inhibitors.gencat.cat

The absolute IC50 values for this compound in DLBCL cell lines varied across experiments:

Experiment 1 : Ranged from 0.03 µM (KARPAS-1106P, a PMBL cell line) to 0.71 µM (Farage, a GCB DLBCL cell line). gencat.cat

Experiment 2 : Ranged from 0.10 µM (SU DHL 2, an ABC DLBCL cell line) to 3.35 µM (Farage, a GCB DLBCL cell line). gencat.cat

Furthermore, this compound's antiproliferative activity was also evaluated in doxorubicin-resistant ABC and GCB DLBCL cell lines. While doxorubicin-resistant lines generally showed an approximate 3-fold decrease in sensitivity to BET inhibitors, this compound maintained its superior potency in inhibiting DLBCL cell viability, irrespective of the cell line's doxorubicin (B1662922) sensitivity status. gencat.cat

Table 1: Anti-proliferative Activity of this compound in DLBCL Cell Lines (IC50 µM)

Cell Line (Subtype)Experiment 1 IC50 (µM)Experiment 2 IC50 (µM)
KARPAS-1106P (PMBL)0.03-
SU DHL 2 (ABC)-0.10
Farage (GCB)0.713.35
Burkitt's Lymphoma Cell Models (e.g., Raji cells)In Burkitt's lymphoma cell models, this compound demonstrated efficacy by inhibiting gene expression critical for cancer cell survival. Specifically, treatment with this compound inhibited MYC gene expression in Raji Burkitt's lymphoma cells with a mean IC50 value of 0.06 µM.gencat.cat

Table 2: Gene Expression Inhibition by this compound in Raji Cells

Gene TargetedCell LineIC50 (µM)
MYCRaji (Burkitt's Lymphoma)0.06

Solid Tumor Models

Glioblastoma (GBM) Cell LinesPreclinical studies have indicated that this compound (Trotabresib) can reduce tumor growth in both cell line and xenograft models of glioma. In U-87 glioblastoma cells, this compound inhibited FOSL1 gene expression with an IC50 value of 0.03 µM.gencat.catFurthermore, this compound was found to inhibit the proliferation of diffuse midline glioma (DMG) cells, with IC50 values ranging from 0.6 to 7 µM. Notably, it exhibited stronger antitumor activity against H3K27M mutant DMG cells compared to DMG wildtype cells.invivochem.comThe compound has also been shown to decrease glioblastoma cell growth in vitro and in patient-derived xenograft (PDX) models.

Table 3: Gene Expression and Proliferation Inhibition by this compound in Glioblastoma Cell Lines

Target/ActivityCell LineIC50 (µM)
FOSL1 gene expressionU-87 (Glioblastoma)0.03
ProliferationDiffuse Midline Glioma (DMG)0.6 - 7
Diffuse Midline Glioma (DMG) Cell Lines (including H3K27M mutant)

This compound has demonstrated significant antiproliferative activity in diffuse midline glioma (DMG) cell lines. It inhibits the proliferation of DMG cells with half-maximal inhibitory concentrations (IC50s) ranging from 0.6 to 7 μM. medchemexpress.comresearchgate.net Notably, this compound exhibits stronger antitumor activity against H3K27M mutant DMG cells compared to DMG cells with wildtype histone H3. medchemexpress.comresearchgate.net Preclinical investigations in glioblastoma models have shown that this compound exhibits antitumor activity as a single agent and enhances the antiproliferative effects of temozolomide (B1682018) (TMZ) in patient-derived xenograft (PDX) models. cancer-research-network.comgencat.catresearchgate.net This synergistic effect is further supported by preclinical data indicating that trotabresib (B3181968) downregulates MGMT (O6-methylguanine-DNA methyltransferase) expression in a dose-dependent manner, providing a rationale for its combination with TMZ. gencat.cat The compound's efficacy in glioblastoma PDX models was observed regardless of MGMT promoter methylation status, potentially due to its ability to modulate the expression of genes such as MYC. gencat.cat Pharmacodynamic studies have shown that this compound modulates the expression of key genes, including MYC, FOSL1, and GLI, which are consistent with its potential to penetrate the blood-brain barrier (BBB). gencat.catcancer-research-network.comresearchgate.net

Table 1: Preclinical Efficacy of this compound in Diffuse Midline Glioma (DMG) Cell Lines

Cell Line Type / ModelEfficacy MetricValue Range (IC50)Reference
Diffuse Midline Glioma (DMG) Cell LinesProliferation Inhibition (IC50)0.6-7 μM medchemexpress.comresearchgate.net
H3K27M Mutant DMG CellsStronger Antitumor ActivityN/A (Comparative) medchemexpress.comresearchgate.net
Glioblastoma PDX ModelsAntiproliferative Activity (Overall Mean IC50)0.62 ± 0.13 μM gencat.cat
Pancreatic Adenocarcinoma Cell Lines (e.g., MIA-PaCa-2 cells)

Specific preclinical efficacy data focusing solely on the chemical compound this compound in pancreatic adenocarcinoma cell lines, including MIA-PaCa-2 cells, were not identified in the conducted searches. While general preclinical models and other inhibitors for pancreatic cancer have been studied, direct evidence of this compound's activity in these specific cell lines was not found.

Breast Cancer Cell Lines

This compound has demonstrated preclinical efficacy in breast cancer models. In patient-derived xenograft (PDX) breast cancer models, this compound inhibited colony formation in a dose-dependent manner when assessed using a three-dimensional (3D) Matrigel-based in vitro culture system. For the BR0869f estrogen receptor (ER) negative, progesterone (B1679170) receptor (PR) negative, and HER2/neu positive (ER-PR-Her2+) tumor model, a mean IC50 value of 0.12 ± 0.01 μM was observed. gencat.cat

Table 2: Preclinical Efficacy of this compound in Breast Cancer Cell Lines

Cell Line Type / ModelEfficacy MetricValue (IC50)Reference
BR0869f (ER-PR-Her2+) PDX Breast Cancer Model (3D culture)Colony Formation Inhibition (Mean IC50)0.12 ± 0.01 μM gencat.cat
Rhabdomyosarcoma (RMS) Cells

Specific preclinical efficacy data focusing solely on the chemical compound this compound in rhabdomyosarcoma (RMS) cells were not identified in the conducted searches. While other BET inhibitors have shown antitumor activity in RMS cells, direct evidence of this compound's activity in these specific cell lines was not found.

Potential in Head and Neck Squamous Cell Carcinoma (HNSCC)

While bromodomain-containing protein 4 (BRD4) inhibition has been identified as a promising therapeutic strategy for head and neck squamous cell carcinoma (HNSCC), with potential to sensitize HNSCC to chemo- and radiotherapy, specific preclinical efficacy data focusing solely on the chemical compound this compound in HNSCC cell lines were not explicitly detailed in the conducted searches. nih.govresearchgate.net

NUT Midline Carcinoma (NMC) Models

NUT midline carcinoma (NMC) is a rare and aggressive squamous cell carcinoma characterized by genetic rearrangements involving BET family proteins, primarily the fusion of BRD4 (or BRD3) to the NUT protein. tandfonline.commdpi.com This BRD-NUT fusion oncoprotein is a significant oncogenic driver, and BET inhibitors are considered a promising treatment strategy for NMC. tandfonline.commdpi.com While other BET inhibitors like JQ1 have shown strong inhibitory activity in NMC models, specific preclinical efficacy data focusing solely on the chemical compound this compound in NMC models were not explicitly detailed in the conducted searches, though CNS-penetrant BET inhibitors such as this compound are recognized as warranting further preclinical investigation in this context. tandfonline.comresearchgate.net

Ex Vivo and Three-Dimensional (3D) Culture Systems

This compound has been evaluated in various ex vivo and three-dimensional (3D) culture systems to assess its preclinical efficacy and pharmacodynamic effects. The compound demonstrated in vitro inhibition of tumor cell growth in conventional 2-dimensional (2D) cell cultures. More importantly, it inhibited colony formation in 3D organoid cultures derived from patient-derived xenograft (PDX) glioblastoma (GBM) tumor models and PDX breast cancer models. gencat.cat

Pharmacodynamic activity of this compound has also been demonstrated through the modulation of CCR1 expression. Changes in CCR1 expression upon ex vivo treatment with this compound have been identified in peripheral blood mononuclear cells (PBMCs) and in whole blood, serving as a marker for pharmacological activity and target engagement. researchgate.netresearchgate.net Additional pharmacodynamic markers related to cell viability and apoptosis were also assessed using 3D Matrigel-based in vitro culture systems. gencat.cat

Table 3: Preclinical Efficacy of this compound in Ex Vivo and 3D Culture Systems

Model TypeCancer TypeEfficacy MetricValue Range (IC50)Reference
PDX Organoid CulturesGlioblastomaColony Formation Inhibition (Mean IC50)0.11-2.00 μM (Overall Mean: 0.62 ± 0.13 μM) gencat.cat
PDX Organoid CulturesBreast Cancer (BR0869f ER-PR-Her2+)Colony Formation Inhibition (Mean IC50)0.12 ± 0.01 μM gencat.cat

Inhibition of Colony Formation in 2D and 3D Cultures

This compound demonstrated in vitro inhibition of tumor cell growth in two-dimensional (2D) cultures and inhibition of colony formation in three-dimensional (3D) organoid cultures. These 3D cultures utilized cells derived from patient-derived xenograft (PDX) glioblastoma (GBM) tumor models and PDX breast cancer models, which are considered to better mimic in vivo conditions compared to traditional 2D cultures. Furthermore, synergistic inhibition of colony formation was observed in Diffuse Midline Glioma (DMG) cells when this compound was combined with FACT inhibition, with half-maximal inhibitory concentrations (IC50s) ranging from 25-50 nM for the SU-DIPGVI cell line and 100-200 nM for HSJD-DIPG007 and RA055 cell lines.

Neurosphere Assays with Patient-Derived Glioblastoma Cells

Table 1: IC50 Values of this compound in Patient-Derived Glioblastoma Neurosphere Models

Model TypeOverall Mean IC50 (µM) ± SEMIC50 Range (µM) ± SEM
Patient-Derived Glioblastoma Neurospheres0.62 ± 0.130.11 ± 0.04 to 2.00 ± 0.40

Matrigel-based 3D Cultures for Breast Cancer Models

Table 2: IC50 Values of this compound in Matrigel-based 3D Breast Cancer Models

Breast Cancer Model TypeMean IC50 (µM) ± SEM
BR0869f (ER-PR-Her2+)0.12 ± 0.01
COH69 (TNBC)0.07
COH71 (TNBC)0.18 ± 0.02
TNBR3 (TNBC)0.08 ± 0.00
Overall Mean (3 TNBC models)0.11 ± 0.04

In Vivo Efficacy in Animal Models

This compound has demonstrated significant in vivo efficacy in various animal models, including patient-derived xenografts (PDX) and other xenograft models of solid and hematological tumors.

Patient-Derived Xenograft (PDX) Models of Glioblastoma

In mouse studies, this compound exhibited dose-dependent tumor growth inhibition (TGI) in PDX models of both triple-negative breast cancer (TNBC) and glioblastoma (GBM) tumors. PDX models are highly valuable as they maintain the histological and genetic characteristics of the original patient tumors, offering a more reliable platform for drug development. Treatment with this compound also led to a decrease in tumor initiating cell (TIC) frequency, as demonstrated by limiting dilution assays. Specifically, in a GBM PDX subcutaneous model, GBM15, this compound showed efficacy across multiple dosing schedules. Preclinical studies further confirmed this compound's antitumor activity as a single agent in glioblastoma models and its ability to enhance the antiproliferative effects of temozolomide (TMZ) in glioblastoma PDX models. The cytotoxic and antiproliferative activity in PDX models of glioblastoma was reported with IC50 values ranging from 34 nM to 1608 nM as monotherapy, and from 26 nM to 2828 nM when combined with temozolomide. Pharmacodynamic studies in these models confirmed the modulation of key markers such as MYC, FOSL1, and GLI expression, indicating target engagement.

Xenograft Models of Other Solid Tumors

This compound has been shown to reduce tumor growth in various xenograft models of glioma and other malignancies. In a TNBC PDX subcutaneous model utilizing NOD/SCID gamma (NSG) mice, this compound induced significant tumor growth inhibition. Treatment of mice bearing the COH70 TNBC PDX tumor with this compound resulted in the downregulation of MYC expression. At a dose of 2 mg/kg, MYC expression was maximally suppressed by 51.3% at 2 hours post-dose, with expression returning to control levels by 8 hours. At a higher dose of 10 mg/kg, MYC expression was maximally suppressed by 63.4% at 4 hours and remained suppressed below control levels for at least 24 hours post-dose. The maximally measured tumor concentrations of this compound were 1.3 ± 0.3 μM at 2 mg/kg and 6.7 ± 1.7 μM at 10 mg/kg, both observed at 2 hours post-dose. This modulation of MYC expression levels correlated directly with the intra-tumor concentrations of this compound.

Table 3: MYC Expression Modulation and Tumor Concentrations in COH70 TNBC PDX Model

This compound DoseTime to Max MYC SuppressionMax MYC SuppressionMYC ReboundMax Tumor Concentration (µM) ± SEMTime to Max Tumor Concentration
2 mg/kg2 hours51.3%By 8 hours1.3 ± 0.32 hours
10 mg/kg4 hours63.4%Not by 24 hours6.7 ± 1.72 hours

Animal Models of Hematological Tumors

Preclinical studies have demonstrated that this compound exhibits significant antiproliferative activity particularly in hematological tumors. The IC50 values for this compound in these models ranged from 0.02 ± 0.006 μM in acute myeloid leukemia (AML) to 0.10 ± 0.31 μM in diffuse large B-cell lymphoma (DLBCL). The antiproliferative activity of this compound was comprehensively assessed across various lymphoma cell lines, including six activated B-cell-like (ABC) DLBCL, seven germinal center B-cell-like (GCB) DLBCL, and two primary mediastinal B-cell lymphoma (PMBL) cell lines. Additionally, its activity was evaluated in two ABC and two GCB DLBCL cell lines that had developed doxorubicin resistance.

Table 4: IC50 Values of this compound in Hematological Tumor Models

Hematological Tumor TypeIC50 (µM) ± SEM
Acute Myeloid Leukemia (AML)0.02 ± 0.006
Diffuse Large B-cell Lymphoma (DLBCL)0.10 ± 0.31

Mechanisms of Therapeutic Resistance and Combination Strategies in Preclinical Contexts

Intrinsic Resistance Mechanisms to BET Inhibition in Preclinical Models

Resistance to BET inhibitors is multifactorial, and notably, none of the reported resistance mechanisms are linked to genetic aberrations within the bromodomains (i.e., mutations in BRD2, BRD3, or BRD4). mdpi.com In preclinical models, intrinsic resistance can arise through various cellular adaptations. For instance, in ovarian cancer models, prolonged exposure to BET inhibitors has been observed to induce receptor tyrosine kinase reprogramming, leading to subsequent resistance to BET inhibition. mdpi.com Similarly, in colorectal cancer, activated interleukin-6/8-Janus kinase 2 (IL-6/8-JAK2) signaling has been shown to promote the phosphorylation of BRD4. This phosphorylation event results in a more stable BRD4 protein that retains its ability to bind to BET inhibitors, thereby contributing to resistance. mdpi.com

Acquired Resistance Pathways to BET Inhibitors (e.g., BRD4 Upregulation)

Acquired resistance to BET inhibitors can develop over time due to adaptive changes within cancer cells. A prominent acquired resistance mechanism involves the upregulation of BRD4 itself following exposure to BET inhibitors, which can subsequently diminish their anti-tumor activity. explorationpub.comresearchgate.net This upregulation of BRD4 levels in various tumors leads to the aberrant expression of growth-promoting genes and transcription factors, thereby circumventing the intended transcriptional repression by BET inhibitors. mdpi.com Furthermore, gene expression profiling studies have indicated that the MEK-ERK pathway can be upregulated after BET inhibitor treatment, suggesting its involvement as a compensatory signaling pathway in acquired resistance. mdpi.com Research also highlights that the two main BRD4 isoforms, BRD4-L and BRD4-S, may play distinct roles in tumor progression, complicating therapeutic efficacy and underscoring the need for more target-selective BET inhibitors to overcome acquired resistance. biorxiv.org

Preclinical Evaluation of Combination Therapies with CC-90010

Given the challenges posed by intrinsic and acquired resistance, preclinical studies have extensively evaluated this compound in combination with other therapeutic agents to achieve enhanced anti-tumor activity and overcome resistance.

In preclinical models of glioblastoma, this compound (Trotabresib) has demonstrated the ability to enhance the antiproliferative effects of temozolomide (B1682018) (TMZ). researchgate.netnih.govoup.com TMZ is an alkylating agent that primarily inhibits DNA replication by adding alkyl groups to the O6 and N7 positions of guanine. nih.govwikipedia.orgmims.com A key factor in TMZ resistance is the expression of O6-methylguanine-DNA methyltransferase (MGMT), an enzyme that repairs DNA damage induced by TMZ. Elevated MGMT expression is associated with a decreased benefit from TMZ therapy. nih.govmdpi.com Preclinical investigations have shown that trotabresib (B3181968) downregulates MGMT expression in a dose-dependent manner, providing a strong rationale for its combination with TMZ. nih.gov Moreover, trotabresib exhibits antiproliferative activity as a single agent in glioblastoma patient-derived xenograft (PDX) models, irrespective of MGMT promoter methylation status. These effects may be mediated through the modulation of other oncogenes, such as MYC, which is frequently overexpressed in glioblastoma and is known to be downregulated by BET inhibitors. nih.govoup.com

Preclinical studies have provided a strong rationale for combining BET inhibition with radiation therapy (RT). nih.govoup.com BET inhibitors, including this compound, regulate the expression of key genes associated with glioblastoma proliferation, such as MYC, CDKN1A, and BCL2L1, and have been shown to decrease glioblastoma cell growth in vitro and in PDX models. oup.com For example, another BET inhibitor, OTX015, demonstrated significant antitumor activity as a single agent and potentiated the effects of ionizing radiation in rhabdomyosarcoma cells by downregulating drivers of cell proliferation and resistance. nih.govoup.com This potentiation suggests that BET inhibitors can sensitize cancer cells to the damaging effects of radiation, thereby improving therapeutic outcomes. Beyond specific BET inhibitors, general preclinical research indicates that radiotherapy can induce cuproptosis (a form of copper-induced cell death), and the addition of copper-loaded agents can overcome radioresistance by increasing intracellular copper levels. mdanderson.org Furthermore, advanced radiation delivery techniques, such as FLASH radiation, are being explored in preclinical models to potentially reduce normal tissue injury while maintaining cancer control. cancertodaymag.org

In the context of myeloproliferative neoplasms (MPNs), preclinical studies have highlighted the potential of combining BET inhibition with Janus kinase (JAK) inhibition. BET inhibitors have been shown to inhibit MPN cell growth and induce apoptosis in cell lines and primary cells derived from MPN patients. mdpi.com Importantly, these inhibitors demonstrate synergistic responses when combined with JAK2 inhibition and are effective at overcoming and preventing resistance to JAK2 inhibitors. mdpi.com While JAK inhibitor therapy, such as with Ruxolitinib, is central to the management of MPNs, it has limitations. mdpi.comonclive.com Preclinical data support the use of combination therapies to address these limitations, with studies showing synergy between JAK inhibitors and other agents like PI3K inhibitors, HDAC inhibitors, and anti-apoptotic Bcl-2 family inhibitors in MPN models. mdpi.comnih.gov This evidence underscores the broader strategy of combining BET inhibition with JAK inhibition to target multiple pathways contributing to MPN pathogenesis and resistance.

Preclinical investigations have also explored the combinatorial potential of BET inhibitors with conventional chemotherapeutic agents. In breast cancer cells, the BET inhibitor iBET-762 was found to upregulate the expression of TUBB3 (βIII-tubulin), a gene regulated by HER2. This upregulation led to an increased sensitivity to vinorelbine (B1196246), a vinca (B1221190) alkaloid that binds to tubulin and disrupts microtubule assembly, both in vitro and in patient-derived xenograft (PDX) models. nih.govmims.comresearchgate.net Further supporting this synergy, a mouse model of breast cancer brain metastases demonstrated longer survival when treated with iBET-762 in combination with vinorelbine and radiation, compared to treatment with radiation alone or iBET-762 or vinorelbine in combination with radiation. nih.govresearchgate.net These findings suggest that BET inhibition can prime cancer cells to be more susceptible to the cytotoxic effects of chemotherapeutic agents like vinorelbine, offering a promising strategy for enhanced therapeutic outcomes.

Combinatorial Approaches with JAK Inhibition in Myeloproliferative Neoplasms

Comparative Analysis with BET Degraders (e.g., PROTACs like MZ1) in Preclinical Settings

Bromodomain and Extra-Terminal (BET) degraders, such as proteolysis-targeting chimeras (PROTACs) like MZ1, represent an alternative strategy to BET inhibitors. These degraders are chimeric compounds that bind to BET bromodomains and recruit an E3 ubiquitin ligase complex, leading to the degradation of BET proteins via the proteasome bio-conferences.org.

Preclinical studies comparing BET degraders with BET inhibitors have shown distinct advantages for degraders. For example, MZ1 demonstrated greater in vitro activity compared to the pan-BET inhibitor birabresib (B1684437) (OTX015) in diffuse large B-cell lymphoma (DLBCL) cell lines bio-conferences.org. MZ1 exhibited a median half maximal inhibitory concentration (IC50) of 49 nmol/L and induced cell death in all tested activated B-cell like (ABC) DLBCL cell lines bio-conferences.org. In contrast, birabresib was cytotoxic in only a fraction of these cell lines bio-conferences.org.

Table 2: Comparative In Vitro Activity in ABC DLBCL Cell Lines
CompoundClassMedian IC50 (nM)Effect on ABC DLBCL Cell Lines
MZ1BET Degrader (PROTAC)49 bio-conferences.orgInduced cell death in all tested cell lines bio-conferences.org
Birabresib (OTX015)BET InhibitorNot specified (less active than MZ1) bio-conferences.orgCytotoxic in only a fraction of cell lines bio-conferences.org

PROTACs like MZ1 can overcome certain limitations of traditional BET inhibitors, including the upregulation of BET proteins themselves, by promoting their degradation rather than just inhibiting their binding bio-conferences.org. MZ1 specifically degraded BRD4 and decreased the expression of MYC and the phosphorylation of STAT3, demonstrating a stronger anti-tumor activity and modulation of the transcriptome compared to birabresib.

Identification and Validation of Predictive Biomarkers for this compound Response in Preclinical Models

The identification and validation of predictive biomarkers are crucial for optimizing therapeutic strategies and patient selection in oncology. In the context of this compound, preclinical research has begun to shed light on potential biomarkers for response.

One notable finding relates to O6-methylguanine-DNA methyltransferase (MGMT) expression. Preclinical studies indicate that trotabresib (this compound) downregulates MGMT expression in a dose-dependent manner guidetopharmacology.orgacs.org. Given that MGMT expression is associated with decreased benefit from TMZ therapy, the ability of this compound to modulate MGMT suggests its potential as a predictive factor or a component of a biomarker signature, particularly in combination with TMZ guidetopharmacology.orgacs.org.

Additionally, this compound, as a BET inhibitor, has been shown to regulate the expression of key genes associated with glioblastoma proliferation, including MYC, CDKN1A, and BCL2L1 guidetopharmacology.orgacs.org. MYC, often overexpressed in glioblastoma, has been observed to be downregulated in vitro by trotabresib guidetopharmacology.orgacs.org. This modulation of oncogenic gene expression suggests that the baseline expression levels or the degree of modulation of these genes upon this compound treatment could serve as predictive biomarkers for response in preclinical models.

Further research in preclinical models is essential to fully identify and validate robust predictive biomarkers for this compound, which could guide future clinical applications and combination therapies.

Broader Academic Implications and Future Research Directions

Conceptual Therapeutic Potential Based on Preclinical Findings

Preclinical investigations into BET inhibitors, including CC-90010, have illuminated their broad anticancer activity by disrupting the binding of BET proteins to acetylated lysine (B10760008) residues on chromatin, thereby suppressing the transcription of various oncogenes mdpi.comcancer-research-network.com.

Specific Cancer Subtypes Responsive to BET Inhibition

Preclinical studies have demonstrated that BET inhibitors exhibit therapeutic potential across a diverse range of cancer subtypes. These include hematological malignancies such as multiple myeloma (MM), acute myeloid leukemia (AML), Burkitt's lymphoma, and mixed-lineage leukemia (MLL)-rearranged leukemias mdpi.comresearchgate.nettandfonline.com. In solid tumors, BET inhibitors have shown efficacy in preclinical models of neuroblastoma, pancreatic cancer, prostate cancer, thyroid cancer, NUT midline carcinoma (NMC), triple-negative breast cancer (TNBC), and glioblastoma (GBM) researchgate.nettandfonline.commdpi.comfrontiersin.orgpatsnap.comoncotarget.comaacrjournals.orggencat.cat.

Specifically, this compound has exhibited significant antiproliferative activity in glioblastoma cells and patient-derived xenograft (PDX) models cancer-research-network.comgencat.cat. It has also demonstrated promising preliminary antitumor activity in TNBC PDX models and in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma (NHL) gencat.catoncnursingnews.com. Notably, a patient with IDH1-mutant glioma achieved a complete clinical response following treatment with this compound nih.gov.

The following table summarizes some of the cancer subtypes responsive to BET inhibition in preclinical settings:

Cancer TypePreclinical Responsiveness to BET InhibitionKey References
Multiple Myeloma (MM)Yes mdpi.comresearchgate.nettandfonline.com
Acute Myeloid Leukemia (AML)Yes mdpi.comresearchgate.nettandfonline.com
Burkitt's LymphomaYes mdpi.comresearchgate.net
MLL-rearranged LeukemiasYes mdpi.com
NeuroblastomaYes mdpi.comfrontiersin.org
Pancreatic CancerYes researchgate.netmdpi.com
Prostate CancerYes mdpi.comnih.gov
Thyroid CancerYes mdpi.com
NUT Midline Carcinoma (NMC)Yes mdpi.commdpi.com
Triple-Negative Breast CancerYes mdpi.compatsnap.comgencat.cat
Glioblastoma (GBM)Yes cancer-research-network.comgencat.catnih.gov
Non-Hodgkin's Lymphoma (NHL)Yes (this compound) oncnursingnews.com

Role in Targeting MYC/MYCN/BRD4/BRD3 Alteration-Driven Cancers

BET proteins, particularly BRD4, function as crucial transcriptional regulators that directly facilitate the transcription of the MYC oncogene researchgate.nettandfonline.compatsnap.com. Preclinical research has consistently identified BET inhibitors as a promising strategy for targeting MYC researchgate.netpatsnap.comnih.govresearchgate.net. These inhibitors effectively suppress MYC oncogene expression, which is a primary driver in various malignancies, including multiple myeloma, acute myeloid leukemia, Burkitt lymphoma, and neuroblastoma mdpi.comresearchgate.nettandfonline.comfrontiersin.orgoncotarget.com.

BRD4 inhibition by BET inhibitors disrupts chromatin remodeling, leading to the suppression of oncogene expression cancer-research-network.comcancer.gov. This compound is specifically hypothesized to be a potential therapeutic option for patients with high-grade B-cell lymphoma, especially those harboring MYC rearrangements, given the pivotal role of BET proteins in regulating MYC oncogene expression oncnursingnews.com.

Novel BET Inhibitor Design and Optimization

The development of BET inhibitors has evolved to address challenges such as drug resistance and the need for enhanced tissue-specific delivery, particularly to the central nervous system.

Strategies for Enhanced Central Nervous System Penetrance

A significant challenge in developing BET inhibitors for neurological cancers and CNS disorders is their often poor CNS penetration, primarily due to high susceptibility to efflux transporters and low passive cellular permeability nih.gov. To overcome this, strategies for enhanced CNS penetrance involve disrupting key transporter pharmacophore points and modifying physicochemical properties to improve cellular permeability nih.gov.

This compound stands out as a BET inhibitor designed to be CNS-penetrant cancer-research-network.comselleck.co.jpnih.gov. A Phase I "window-of-opportunity" study (NCT04047303) was conducted to investigate the pharmacokinetics, pharmacodynamics, and CNS penetration of this compound (Trotabresib) in patients with recurrent high-grade gliomas oup.comresearchgate.net. This study aimed to evaluate the compound's concentrations in resected tumor tissue, providing crucial insights into its ability to cross the blood-brain barrier oup.com. Beyond therapeutic agents, research also focuses on developing brain-permeable and domain-specific BET PET radioligands to non-invasively assess BET protein engagement in the living brain sci-hub.senih.gov.

Development of Bromodomain-Selective Inhibitors (e.g., BD2-selectivity)

BET proteins (BRD2, BRD3, BRD4, and BRDT) each contain two N-terminal bromodomains, BD1 and BD2 mdpi.comnih.govaacrjournals.orgfrontiersin.orgnih.gov. While early-generation pan-BET inhibitors typically exhibit comparable affinity for both BD1 and BD2, ongoing research is focused on designing novel BET inhibitors with improved selectivity for individual bromodomains to potentially enhance efficacy and reduce off-target effects nih.govaacrjournals.orgmdpi.com.

Studies suggest that BD1 inhibition is primarily responsible for restricting cancer growth, whereas BD2 inhibition plays a role in modulating immunity and inflammation aacrjournals.org. Functionally, BD1 is crucial for chromatin binding and maintaining existing transcriptional states, while BD2 is important for the initial binding of BET proteins to chromatin, facilitating gene induction aacrjournals.orgresearchgate.net.

The development of BD2-selective inhibitors, such as ABBV-744, GSK046 (iBET-BD2), and NUV-868, aims to achieve more targeted therapeutic effects mdpi.comnih.govcancer.govselleck.co.jpnih.govmdpi.com. This compound (Trotabresib) has also been reported to preferentially bind to the BD2 domain nih.gov. This selectivity is pursued with the goal of mitigating dose-limiting toxicities, such as gastrointestinal and bone marrow issues, often associated with pan-BET inhibitors cancer.govnih.govmdpi.com.

The following table highlights examples of bromodomain selectivity in BET inhibitors:

Inhibitor ClassBromodomain SelectivityExamplesKey ReferencesPotential Advantage
Pan-BET InhibitorsBD1 and BD2JQ1, I-BET762, OTX015 nih.govaacrjournals.orgnih.govBroad BET protein inhibition
BD1-SelectiveBD1GSK778 (iBET-BD1) nih.govaacrjournals.orgresearchgate.netPrimarily restricts cancer growth
BD2-SelectiveBD2ABBV-744, GSK046 (iBET-BD2), NUV-868, this compound mdpi.comnih.govcancer.govselleck.co.jpnih.govmdpi.comnih.govModulates immunity/inflammation, reduced toxicity

Integration of BET Inhibition with Other Epigenetic Modalities in Preclinical Studies

Preclinical research has extensively explored the synergistic potential of combining BET inhibition with other therapeutic agents, particularly other epigenetic modalities. This approach aims to enhance anti-tumor efficacy, overcome resistance mechanisms, and potentially allow for reduced doses of individual agents, thereby minimizing toxicities mdpi.comnih.govresearchgate.net.

Key combination strategies investigated in preclinical studies include:

DNA Repair Inhibitors: BET inhibitors have been shown to synergize with DNA repair inhibitors, such as PARP inhibitors, inducing synthetic lethality in cells with proficient homologous recombination mdpi.com.

PI3K Inhibitors: The combination of BET and PI3K inhibitors has proven effective in various cancer types and can help overcome primary and acquired resistance to BET inhibitors mdpi.comtandfonline.com. Combining BET inhibition with PI3K/AKT/PTEN pathway inhibition has been shown to maximize MYC downregulation and overcome resistance to single agents tandfonline.com.

HDAC Inhibitors: Synergistic effects have been observed between BET and histone deacetylase (HDAC) inhibitors, even at reduced doses. This combination can lead to enhanced reprogramming of gene expression, induction of differentiation, and inhibition of leukemic cell proliferation nih.govresearchgate.net.

Immune Checkpoint Inhibitors: BET inhibitors have demonstrated strong synergy with immune checkpoint inhibitors, suggesting potential for improved immunotherapeutic outcomes patsnap.comnih.govresearchgate.net.

Tyrosine Kinase Inhibitors: Synergistic anticancer effects have been reported for combinations of BET and tyrosine kinase inhibitors in several cancer types, including AML, breast cancer, lymphoma, and osteosarcoma tandfonline.commdpi.com.

BCL2 Inhibitors: BET inhibitors, such as ABBV-075, have shown synergy with BCL2 inhibitors like venetoclax (B612062) in preclinical models of AML and T-ALL tandfonline.comresearchgate.net.

p300 Coactivator Inhibitors: Co-administration of BET inhibitors with p300 inhibitors has been shown to attenuate resistance to BRD4/BET inhibition in acute myeloid leukemia by disrupting compensatory feedback responses ashpublications.org.

DNA Methyltransferase (DNMT) Inhibitors: Combining HDAC inhibitors with DNMT inhibiting agents or BET inhibitors can lead to enhanced reprogramming of gene expression researchgate.net.

Aurora-A Kinase Inhibitors: Preclinical studies have shown that combining BET inhibitors like JQ1 with Aurora-A kinase inhibitors such as Alisertib significantly exhibits anti-tumor benefits in neuroblastoma models researchgate.net.

Chemotherapeutic Drugs: BET inhibitors have been successfully combined with various chemotherapeutic agents, including vincristine, bortezomib, azacitidine, and temozolomide (B1682018) cancer-research-network.comtandfonline.comresearchgate.net. Notably, this compound has demonstrated significant antiproliferative activity in glioblastoma cells and PDX models when combined with temozolomide cancer-research-network.com.

This multifaceted approach underscores the recognition that while BET inhibitors hold promise, their optimal therapeutic impact may often be realized through strategic combinations with other epigenetic or targeted agents.

Q & A

Q. What is the mechanism of action of CC-90010, and how does it target BET proteins in lymphoma models?

this compound is a reversible, oral bromodomain and extra-terminal (BET) inhibitor that disrupts BET protein-mediated epigenetic regulation. BET proteins recognize acetylated lysine residues on histones, facilitating transcriptional activation of oncogenes like MYC. This compound binds competitively to BET bromodomains, suppressing transcription of pro-survival genes. In preclinical studies, this mechanism correlates with dose-dependent suppression of CCR1 mRNA (a pharmacodynamic biomarker) within 4 hours post-administration, as observed in the this compound-ST-001 trial .

Q. How was the recommended Phase II dose (RP2D) determined in the this compound-ST-001 trial?

The RP2D was established through dose-escalation studies evaluating safety, pharmacokinetics (PK), and pharmacodynamics (PD). Four dosing regimens were tested, with MTD (maximum tolerated dose) identification based on adverse event profiles. The RP2D prioritized both tolerability and sustained CCR1 suppression (≥50% reduction at ≥25 mg doses). Monthly and biweekly dosing schedules were validated due to this compound’s long terminal half-life (~60 hours), ensuring prolonged target engagement .

Advanced Research Questions

Q. How can researchers reconcile the modest efficacy (15% response rate in R/R DLBCL) with the hypothesized potency of BET inhibition?

Despite robust target engagement (e.g., CCR1 suppression), clinical efficacy may be limited by tumor heterogeneity, compensatory signaling pathways, or epigenetic plasticity. Methodologically, integrating single-cell RNA sequencing to map transcriptional adaptation post-treatment could identify resistance mechanisms. Additionally, combinatorial strategies (e.g., with BCL-2 inhibitors) should be explored to enhance apoptosis in BET-inhibited cells .

Q. What methodological considerations are critical for validating CCR1 as a pharmacodynamic biomarker in this compound studies?

CCR1 mRNA reduction must correlate with clinical outcomes and demonstrate consistency across dosing cycles. Researchers should:

  • Use RT-qPCR with standardized protocols to minimize variability.
  • Compare intra-patient CCR1 dynamics at different dose levels (e.g., <25 mg vs. ≥25 mg cohorts).
  • Validate against alternative BET target genes (e.g., HEXIM1, MYC) to confirm on-target specificity .

Q. How should contradictory data on this compound’s schedule-dependent efficacy be analyzed?

The this compound-ST-001 trial reported comparable CCR1 suppression in monthly vs. biweekly dosing but diverging toxicity profiles. To resolve this, researchers must:

  • Perform PK/PD modeling to optimize exposure-response relationships.
  • Conduct in vitro time-course assays to assess BET re-activation post-drug withdrawal.
  • Stratify patients by tumor proliferation rates, as faster-growing malignancies may require more frequent dosing .

Methodological Frameworks for Future Studies

Q. What statistical approaches are recommended for analyzing small-sample efficacy data in Phase I trials like this compound-ST-001?

Bayesian adaptive designs allow real-time dose optimization by incorporating toxicity and efficacy endpoints. For rare subtypes (e.g., R/R DLBCL), Simon’s two-stage design can minimize patient exposure to subtherapeutic doses while ensuring statistical power. Survival analyses (e.g., Cox regression) should adjust for prior therapy lines and molecular subtypes .

Q. How can researchers design translational studies to link this compound’s epigenetic effects to clinical outcomes?

  • Multi-omics integration: Pair RNA-seq with ATAC-seq or ChIP-seq to map chromatin accessibility changes.
  • Liquid biopsies: Track circulating tumor DNA (ctDNA) for MYC amplification status, a predictor of BET inhibitor response.
  • Ex vivo models: Use patient-derived organoids to test this compound sensitivity in a controlled microenvironment .

Data Interpretation and Reporting Standards

Q. What criteria should guide the inclusion of FDG-PET/CT data in this compound response assessments?

Follow Lugano criteria for lymphoma:

  • Complete metabolic response (CMR): Deauville score 1–3.
  • Partial response: ≥50% reduction in SUVmax. The this compound-ST-001 trial exemplified this by correlating FDG-PET/CT findings (e.g., 57% tumor reduction in a DLBCL patient) with RECIST v1.1 criteria .

Q. How to address ethical challenges in trials involving heavily pretreated R/R lymphoma patients?

  • Prioritize informed consent processes that clarify risks of cytopenias and gastrointestinal toxicities (common Grade 3+ AEs in this compound studies).
  • Implement DSMB oversight for early termination rules if futility thresholds are met.
  • Use adaptive consent forms to accommodate protocol amendments during dose escalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.